molecular formula C15H9F3N2O B7817040 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde

Cat. No.: B7817040
M. Wt: 290.24 g/mol
InChI Key: TWVMVMZWOMIHJA-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole moiety with an aldehyde functional group

Preparation Methods

The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 5-position. This can be achieved through various methods, including the reaction of appropriate starting materials under specific conditions.

    Indole Formation: The indole moiety is synthesized separately, often through Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The pyridine and indole units are then coupled together using suitable reagents and conditions to form the desired compound.

    Aldehyde Introduction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The indole moiety is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity.

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol: This compound also contains a trifluoromethyl group and a pyridine ring but differs in the presence of a piperidine moiety instead of an indole.

    4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: This compound features a similar trifluoromethyl-pyridine structure but is connected to a benzyl-piperidine framework.

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)11-5-6-14(19-7-11)20-8-10(9-21)12-3-1-2-4-13(12)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVMVMZWOMIHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=NC=C(C=C3)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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